(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
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Description
The compound “(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine” is an organic compound containing a nitro group (-NO2), a methoxy group (-OCH3), and a chlorophenoxy group (-O-Ph-Cl). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a nitro group, a methoxy group, and a chloro group. The “E” in the name suggests the presence of a double bond with a specific geometric configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could potentially be reduced to an amine. The chloro group is a good leaving group and could be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like nitro and methoxy would likely make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology, depending on its properties .
Properties
IUPAC Name |
(E)-1-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-20-16-9-10-6-7-14(12(8-10)17(18)19)21-13-5-3-2-4-11(13)15/h2-9H,1H3/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHSXQZLURBNB-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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